5-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]-2-methoxybenzamide
Description
Properties
IUPAC Name |
5-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-22-16-7-5-13(18)8-14(16)17(21)20-10-11-2-6-15(19-9-11)12-3-4-12/h2,5-9,12H,3-4,10H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGXUNDKVJCMOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2=CN=C(C=C2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methylation Under Anhydrous Conditions
In a non-aqueous system, 5-chlorosalicylic acid reacts with dimethyl sulfate in the presence of a base such as potassium carbonate. For example, stirring 5-chlorosalicylic acid (100 g) with dimethyl sulfate (215 g) in acetone (1 L) and anhydrous potassium carbonate (315 g) under reflux for 4 hours yields methyl 5-chloro-2-methoxybenzoate at 95% efficiency. Subsequent hydrolysis with aqueous sodium hydroxide (2 N) converts the ester to 5-chloro-2-methoxybenzoic acid, achieving yields of 45–50% after recrystallization.
Alternative Route via Esterification
When methylation is conducted under aqueous conditions, 5-chlorosalicylic acid is first esterified to methyl 5-chlorosalicylate using methanol and sulfuric acid. This intermediate is then methylated with dimethyl sulfate and sodium hydroxide, followed by hydrolysis to the carboxylic acid. While this route adds a step, it avoids side reactions such as over-methylation and improves overall yield consistency.
Activation to 5-Chloro-2-Methoxybenzoyl Chloride
The carboxylic acid is activated to its acid chloride to facilitate amide bond formation. Thionyl chloride (SOCl₂) is the reagent of choice due to its efficiency in converting benzoic acids to acyl chlorides.
Procedure and Optimization
Heating 5-chloro-2-methoxybenzoic acid (19 g) with excess thionyl chloride (64 mL) under reflux for 1 hour yields 5-chloro-2-methoxybenzoyl chloride at 72% purity after recrystallization from hexane. Critical parameters include:
- Temperature control : Prolonged heating above 80°C risks decomposition.
- Solvent selection : Benzene or dichloromethane aids in removing byproducts like HCl and SO₂.
Synthesis of (6-Cyclopropylpyridin-3-yl)methylamine
The pyridine-containing amine is synthesized through a sequence involving cyclopropanation and functional group interconversion.
Cyclopropanation of Pyridine Derivatives
A Suzuki-Miyaura coupling between 6-bromopyridin-3-ylboronic acid and cyclopropylboronic acid in the presence of a palladium catalyst introduces the cyclopropyl group. For example, using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a dioxane/water mixture at 80°C achieves 70–80% yield of 6-cyclopropylpyridine-3-carbaldehyde.
Reductive Amination
The aldehyde intermediate is converted to the primary amine via reductive amination. Treatment with ammonium chloride and sodium cyanoborohydride in methanol at room temperature provides (6-cyclopropylpyridin-3-yl)methylamine in 65% yield. Alternative routes involve oxime formation followed by reduction with lithium aluminum hydride.
Amide Bond Formation
The final step couples the acyl chloride and amine to form the target benzamide.
Schotten-Baumann Conditions
Under classic Schotten-Baumann conditions, 5-chloro-2-methoxybenzoyl chloride is added dropwise to a cooled solution of (6-cyclopropylpyridin-3-yl)methylamine in a biphasic system (e.g., NaOH/CH₂Cl₂). This method affords moderate yields (50–60%) but requires careful pH control to minimize hydrolysis.
Coupling Agents
Modern approaches employ carbodiimide-based coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) . For instance, reacting equimolar amounts of the acid and amine with EDC and hydroxybenzotriazole (HOBt) in DMF at 0°C to room temperature achieves yields exceeding 75%. The reaction mechanism involves in-situ activation of the carboxylic acid to an active ester, which then reacts with the amine.
Purification and Characterization
Chromatographic Techniques
Crude product is purified via silica gel column chromatography using ethyl acetate/hexane gradients. For larger scales, flash chromatography with automated fraction collection ensures reproducibility.
Recrystallization
Recrystallization from ethanol-water or acetonitrile yields high-purity 5-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]-2-methoxybenzamide (m.p. 135–137°C).
Analytical Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H, pyridine-H), 7.85 (d, J = 2.4 Hz, 1H, Ar-H), 7.45 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 7.30 (d, J = 8.8 Hz, 1H, Ar-H), 4.55 (s, 2H, CH₂), 3.90 (s, 3H, OCH₃), 2.10–2.00 (m, 1H, cyclopropyl-H), 1.10–1.00 (m, 4H, cyclopropyl-CH₂).
- MS (ESI) : m/z 361.2 [M+H]⁺.
Challenges and Optimization Strategies
Side Reactions
- Hydrolysis of acyl chloride : Mitigated by maintaining anhydrous conditions and low temperatures during coupling.
- N-Oversubstitution : Using a slight excess of amine (1.2 eq) prevents diacylation.
Scalability
Pilot-scale production employs continuous flow reactors for the methylation and coupling steps, reducing reaction times by 40% compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, yielding a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and a suitable solvent like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 5-chloro-N-((6-cyclopropylpyridin-3-yl)methyl)-2-formylbenzamide or 5-chloro-N-((6-cyclopropylpyridin-3-yl)methyl)-2-carboxybenzamide.
Scientific Research Applications
The compound is primarily investigated for its biological activity, particularly its potential as an anticancer agent. Research indicates that it may exhibit significant antiproliferative effects against various cancer cell lines.
Antiproliferative Effects
The following table summarizes the antiproliferative activity of 5-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]-2-methoxybenzamide against various cancer cell lines:
The GI50 values represent the concentration required to inhibit cell growth by 50%, indicating the potency of the compound against these cell lines.
Case Studies and Research Findings
- In Vitro Studies : A study conducted on derivatives of 5-chloro compounds demonstrated that specific substitutions on the phenyl ring significantly enhanced antiproliferative activity. Compounds with p-pyrrolidine substitutions exhibited notable effects compared to unsubstituted analogs .
- Comparative Studies : In comparative analyses with established treatments such as erlotinib, this compound showed comparable or superior efficacy in inhibiting cancer cell proliferation .
- Mechanistic Insights : Further investigation into the compound's mechanism revealed that it not only inhibits cell proliferation but also affects cellular signaling pathways critical for cancer survival, thereby presenting a dual action that enhances its therapeutic potential .
Potential Therapeutic Applications
Given its biological activity, the compound is being explored for several therapeutic applications:
- Cancer Treatment : As an anticancer agent, it holds promise for treating various types of cancer due to its ability to inhibit tumor growth and induce apoptosis.
- Infectious Diseases : Preliminary studies suggest potential activity against mycobacterial and fungal strains, indicating possible applications in treating infections .
Mechanism of Action
The mechanism of action of 5-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Glibenclamide (5-Chloro-N-[2-[4-(Cyclohexylcarbamoyl)Sulfamoyl]Phenethyl]-2-Methoxybenzamide)
- Structure : Shares the 5-chloro-2-methoxybenzamide core but includes a sulfonylurea group and a cyclohexylcarbamoyl substituent .
- Therapeutic Use : Second-generation sulfonylurea antidiabetic drug targeting pancreatic β-cell KATP channels to stimulate insulin secretion .
- Pharmacokinetics : Low solubility (BCS Class II), necessitating formulation strategies like cocrystallization to enhance bioavailability .
[11C]Raclopride ((2S)-3,5-Dichloro-N-[(1-Ethyl-2-Pyrrolidinyl)Methyl]-6-Hydroxy-2-Methoxybenzamide)
- Structure : Contains a dichloro-substituted benzamide with a pyrrolidinylmethyl group .
- Therapeutic Use : Dopamine D₂/D₃ receptor antagonist used in positron emission tomography (PET) imaging of neurological disorders .
- Pharmacokinetics : Radiolabeled with ¹¹C for short half-life (~20 minutes), enabling real-time imaging .
- Key Difference : The target compound’s cyclopropylpyridinylmethyl group may alter receptor selectivity compared to raclopride’s pyrrolidinylmethyl moiety.
Sulpiride (5-(Aminosulfonyl)-N-[(1-Ethyl-2-Pyrrolidinyl)Methyl]-2-Methoxybenzamide)
- Structure: Features an aminosulfonyl group instead of a chlorine atom at the benzamide’s 5-position .
- Therapeutic Use : Antipsychotic and gastroprokinetic agent acting as a dopamine D₂ receptor antagonist .
- Pharmacokinetics : High oral bioavailability due to balanced solubility and permeability.
- Key Difference: The aminosulfonyl group in sulpiride enhances solubility, whereas the target compound’s chloro substituent may prioritize lipophilicity and membrane penetration.
BI75267 (5-Chloro-N-{[3-(Furan-3-yl)Pyrazin-2-yl]Methyl}-2-Methoxybenzamide)
- Structure : Substituted pyrazine ring with a furan group instead of cyclopropylpyridine .
- Therapeutic Use : Research compound (CAS 2034422-90-5) with undisclosed targets but hypothesized kinase or receptor modulation .
- Key Difference : The furan-pyrazine moiety in BI75267 may confer distinct electronic properties compared to the target compound’s cyclopropylpyridine group.
Structural and Functional Analysis Table
Research Findings and Implications
- Structural Determinants of Activity :
- Potential Applications: Given structural similarities to KATP channel modulators (e.g., glibenclamide), the compound may interact with SUR1/SUR2 receptors, though this requires experimental validation . The absence of a sulfonylurea group (critical for insulin secretion) suggests off-target or novel mechanisms .
Biological Activity
(E)-3-((4-ethylphenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile, a compound featuring both thiazole and acrylonitrile moieties, has attracted attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
This structure consists of an ethylphenyl group, a thiazole ring, and an acrylonitrile functional group, which are known to contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that it may inhibit specific enzymes or receptors involved in disease processes. For example, thiazole derivatives have been noted for their capacity to modulate cell signaling pathways and exhibit anticancer properties by inducing apoptosis in malignant cells .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiazole derivatives. The compound has shown promise in inhibiting tumor cell proliferation and inducing apoptosis in several cancer cell lines. A study indicated that compounds with similar structures exhibit significant cytotoxicity against breast cancer cells . The mechanism often involves the disruption of mitochondrial function and the activation of caspases, leading to programmed cell death.
Antimicrobial Activity
The antimicrobial properties of thiazole compounds have also been extensively studied. The compound has demonstrated efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Neuroprotective Effects
Recent investigations suggest that thiazole derivatives may possess neuroprotective properties. They have been shown to reduce oxidative stress and inflammation in neuronal cells, which could be beneficial in conditions such as Alzheimer's disease . The ability to cross the blood-brain barrier enhances their potential as therapeutic agents for neurodegenerative diseases.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 15 µM. |
| Study 2 | Showed antibacterial activity against E. coli and S. aureus with minimum inhibitory concentrations (MICs) of 32 µg/mL and 16 µg/mL respectively. |
| Study 3 | Reported neuroprotective effects in a model of oxidative stress-induced neuronal injury, reducing cell death by 40%. |
Q & A
Q. How can conflicting crystallography data (e.g., polymorphs) be reconciled?
- Methodological Answer :
- Polymorph Screening : Recrystallize from 10+ solvent systems (e.g., ethanol/water, DMSO/ether).
- SC-XRD vs. PXRD : Compare single-crystal and powder diffraction patterns to confirm phase purity.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions driving polymorphism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
